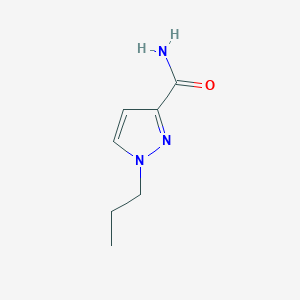
1-propyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-propyl-1H-pyrazole-3-carboxamide” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities and are used in research and development .
Synthesis Analysis
The synthesis of pyrazole derivatives involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction conditions and substrates can be varied to synthesize a wide variety of pyrazole derivatives .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo Pd-catalyzed coupling with aryl triflates . The specific reactions that “1-propyl-1H-pyrazole-3-carboxamide” can undergo are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
- Modified Synthesis of Pyrazolo[4,3‐d]pyrimidin‐7‐ones : A study by Khan et al. (2005) detailed an efficient synthesis method involving 1-methyl-3-propyl-1H-pyrazole-5-carboxamide, resulting in various pyrazolo[4,3‐d]pyrimidin‐7‐ones derivatives. This method offers excellent yields in a short time using microwave irradiation (Khan et al., 2005).
2. Chemical Reactions and Mechanisms
- Functionalization Reactions : Yıldırım et al. (2005) described the functionalization of 1H-pyrazole-3-carboxylic acid into 1H-pyrazole-3-carboxamide through reactions with 2,3-diaminopyridine. The mechanism of this reaction was examined theoretically (Yıldırım et al., 2005).
3. Biological and Antimicrobial Applications
- Anticancer Agents and mTOR Inhibitors : Reddy et al. (2014) conducted a study on the synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and evaluated their potential as anticancer agents. These compounds were found to inhibit mTOR and showed promising results against various human cancer cell lines (Reddy et al., 2014).
- Antimicrobial Activity : Sharshira and Hamada (2011) synthesized a series of pyrazolyl-1-carboxamide derivatives and tested their antimicrobial activities. The study highlighted the potential of these compounds in antimicrobial applications (Sharshira & Hamada, 2011).
4. Agricultural Chemistry
- Nematocidal Evaluation : Zhao et al. (2017) explored the use of pyrazole carboxamide derivatives, specifically 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, in agricultural chemistry. These compounds demonstrated good nematocidal activity against Meloidogyne incognita, a type of nematode (Zhao et al., 2017).
5. Structural and Spectral Studies
- Crystal Structure Analysis : Kumar et al. (2018) synthesized a novel pyrazole derivative and analyzed its structure using various spectroscopic methods. The study provided insights into the molecular geometry and electronic structure of pyrazole compounds (Kumar et al., 2018).
Safety and Hazards
Pyrazole-3-carboxamide, a related compound, is known to be harmful if swallowed, in contact with skin, or inhaled . It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-4-10-5-3-6(9-10)7(8)11/h3,5H,2,4H2,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIHEQWPCHHAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

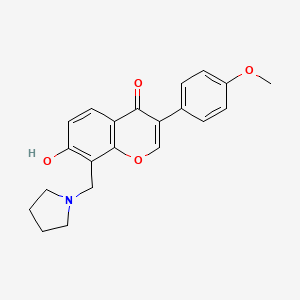


![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432406.png)
![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2432408.png)
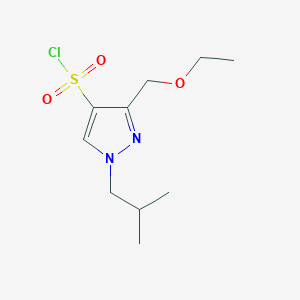
![2,2-Difluoro-N-(naphthalen-1-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2432412.png)
![6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432413.png)
![Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2432414.png)
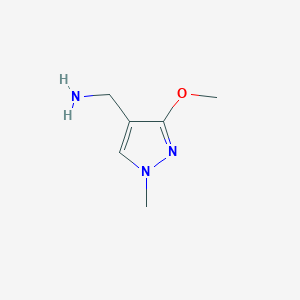

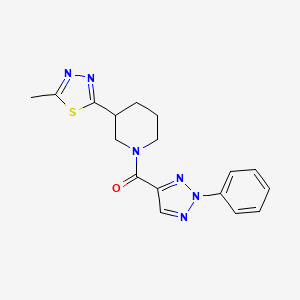
![4-Benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432420.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline](/img/structure/B2432424.png)